molecular formula C6H7BrS B1632185 2-Bromo-5-ethylthiophene CAS No. 62323-44-8

2-Bromo-5-ethylthiophene

Cat. No.: B1632185
CAS No.: 62323-44-8
M. Wt: 191.09 g/mol
InChI Key: HYRYQZIGBWDHAD-UHFFFAOYSA-N
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Description

2-Bromo-5-ethylthiophene is an organobromine compound with the molecular formula C6H7BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-ethylthiophene can be synthesized through several methods. One common approach involves the bromination of 5-ethylthiophene using N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or acetic acid. The reaction is typically carried out at low temperatures (0°C) to control the reaction rate and improve yield .

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of thiophene, hydrobromic acid, and hydrogen peroxide. The reaction is conducted in a reactor equipped with a stirrer, condenser, and thermometer. The process involves adding hydrogen peroxide dropwise to a mixture of thiophene and hydrobromic acid, followed by a thermal reaction at around 40°C .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-ethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-5-methylthiophene
  • 2-Bromo-3-ethylthiophene
  • 2-Chloro-5-ethylthiophene

Comparison: 2-Bromo-5-ethylthiophene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other brominated thiophenes, it offers distinct advantages in the synthesis of conjugated polymers and other advanced materials .

Properties

IUPAC Name

2-bromo-5-ethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRYQZIGBWDHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627869
Record name 2-Bromo-5-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62323-44-8
Record name 2-Bromo-5-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-ethylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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